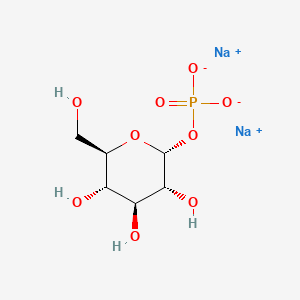

alpha-D-Glucose-1-phosphate Na2-salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Glucose-1-phosphate disodium: is a glucose molecule with a phosphate group attached to the first carbon atom. It is commonly used in biochemical research and has significant roles in metabolic pathways such as glycogenolysis and glycogenesis. This compound is often utilized in the study of carbohydrate metabolism and energy production within cells .

準備方法

Synthetic Routes and Reaction Conditions: : Alpha-Glucose-1-phosphate disodium can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the first carbon to the sixth carbon, forming glucose-6-phosphate .

Industrial Production Methods: : Industrial production of alpha-D-Glucose-1-phosphate Na2-salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme phosphoglucomutase, which facilitates the conversion of glucose to glucose-1-phosphate. The resulting product is then purified and crystallized to obtain the disodium salt form .

化学反応の分析

Hydrolysis to Inorganic Phosphate

αGlc 1-P undergoes hydrolysis in aqueous media, catalyzed by phosphatases such as Agp (acid glucose phosphatase) and Had13 (haloacid dehalogenase-like phosphatase).

Key Findings:

-

Agp exhibits a turnover frequency (kcat) of 40 s⁻¹ for αGlc 1-P hydrolysis, while Had13 shows a kcat of 73 s⁻¹ .

-

Hydrolysis proceeds via O–P bond cleavage, confirmed by 100% incorporation of 18O into phosphate when reactions are conducted in H218O .

-

The reaction mechanism involves a covalent phosphoenzyme intermediate (phosphohistidine for Agp; phosphoaspartate for Had13) (Fig. 1) .

Table 1: Hydrolysis Kinetics of αGlc 1-P

| Enzyme | kcat (s⁻¹) | Mechanism | Phosphate Release Efficiency |

|---|---|---|---|

| Agp | 40 | His⁸⁵-P intermediate | Moderate (competes with transphosphorylation) |

| Had13 | 73 | Asp¹⁰-P intermediate | High (dominant pathway) |

Enzymatic Transphosphorylation to Sugar Acceptors

αGlc 1-P serves as a phosphoryl donor in transphosphorylation reactions, producing phosphorylated sugars.

Table 2: Transphosphorylation Efficiency

| Acceptor | Product | kcat (s⁻¹) | Yield | Enzyme |

|---|---|---|---|---|

| Glucose | Glc 6-P | 34 | ~90% | Agp |

| Fructose | Fru 1-P | 137 | 55% | Agp |

Catalytic Residues and Substrate Binding

-

Agp utilizes His¹⁸ for nucleophilic attack on the phosphorus atom, forming a phosphohistidine intermediate. The glucosyl moiety is stabilized by hydrogen bonds with Asp²⁹⁰ .

-

Had13 employs Asp¹⁰ as the nucleophile, with substrate binding mediated by Mg²⁺ coordination .

Anomeric Specificity

-

Both enzymes discriminate against β-anomers of Glc 1-P. Docking studies reveal Agp binds αGlc 1-P in a conformation where the glycosidic oxygen (O-1) aligns with catalytic residues, while βGlc 1-P adopts a nonproductive pose .

Table 3: Agp vs. Had13 in αGlc 1-P Utilization

| Property | Agp | Had13 |

|---|---|---|

| Primary Activity | Transphosphorylation | Hydrolysis |

| Phosphoenzyme Intermediate | Phosphohistidine | Phosphoaspartate |

| Metal Dependency | No | Mg²⁺-dependent |

| Acceptor Flexibility | High (Glc, Fru, others) | Low (water-dominated) |

Thermodynamic Considerations

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C6H13Na2O9P

- Molecular Weight : 306.114 g/mol

- CAS Number : 56401-20-8

- Solubility : Soluble in water

- Melting Point : Approximately 138°C

Biochemical Applications

1. Enzymatic Reactions

alpha-D-Glucose-1-phosphate serves as a substrate for various enzymes involved in carbohydrate metabolism. It is primarily produced during glycogenolysis and can be converted into glucose-6-phosphate by phosphoglucomutase. This conversion is crucial for energy production and metabolic pathways in living organisms .

Case Study: Potato Tuber Enzyme Activity

Research has demonstrated that mutations in the enzyme ADP-glucose pyrophosphorylase significantly affect its affinity for alpha-D-glucose-1-phosphate. Mutations in specific lysine residues resulted in a decrease of binding affinity by up to 550-fold, indicating the importance of this compound in regulating enzyme activity and starch synthesis in plants .

Pharmaceutical Development

2. Drug Formulation

alpha-D-Glucose-1-phosphate is utilized in the formulation of pharmaceuticals due to its role as an energy source and its involvement in metabolic pathways. Its disodium salt form enhances solubility and stability, making it suitable for various drug delivery systems.

Case Study: Ocular Drug Delivery System

A study explored the use of chitosan-based thermosensitive hydrogels incorporating alpha-D-glucose-1-phosphate for ocular drug delivery. The hydrogel exhibited favorable properties for sustained drug release, highlighting the potential of this compound in innovative pharmaceutical applications .

Agricultural Applications

3. Crop Enhancement

In agriculture, alpha-D-glucose-1-phosphate is being investigated for its potential to enhance crop yield and stress resistance. Its role in starch synthesis can contribute to improved energy storage within plants, leading to better growth outcomes.

Environmental Impact

4. Phosphorus Cycling

The compound plays a role in environmental studies related to phosphorus cycling. Research has indicated that alpha-D-glucose-1-phosphate can influence the adsorption and desorption processes of phosphorus in soil, which is vital for maintaining soil fertility and ecosystem health .

Summary Table of Applications

| Application Area | Description | Case Studies or Examples |

|---|---|---|

| Enzymatic Reactions | Substrate for carbohydrate metabolism enzymes | Potato tuber enzyme activity studies |

| Pharmaceutical Development | Component in drug formulations; enhances solubility and stability | Ocular drug delivery systems using thermosensitive hydrogels |

| Agricultural Applications | Potential use in enhancing crop yield and stress resistance | Research on starch synthesis and energy storage in plants |

| Environmental Impact | Influences phosphorus cycling in soil | Studies on adsorption/desorption processes |

作用機序

Alpha-Glucose-1-phosphate disodium exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and the pentose phosphate pathway. This conversion is essential for the production of energy and the synthesis of nucleotides and amino acids .

類似化合物との比較

Similar Compounds

Beta-Glucose-1-phosphate: Similar to alpha-Glucose-1-phosphate but differs in the anomeric configuration of the glucose molecule.

Glucose-6-phosphate: Another phosphorylated glucose molecule that plays a central role in glycolysis and gluconeogenesis.

Fructose-1-phosphate: A phosphorylated fructose molecule involved in fructose metabolism.

Uniqueness: : Alpha-Glucose-1-phosphate disodium is unique due to its specific role in glycogen metabolism and its ability to be converted into glucose-6-phosphate, which is a key intermediate in multiple metabolic pathways. Its disodium salt form enhances its solubility and stability, making it suitable for various biochemical applications .

特性

分子式 |

C6H11Na2O9P |

|---|---|

分子量 |

304.10 g/mol |

IUPAC名 |

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |

InChIキー |

DCOZWBXYGZXXRX-PKXGBZFFSA-L |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

正規SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

物理的記述 |

White powder; [Alfa Aesar MSDS] |

関連するCAS |

59-56-3 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。